Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-thioxo-
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Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-thioxo- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile involves multiple steps, typically starting with the formation of the imidazo ring followed by the introduction of the benzodiazepine structure. Common reagents used in these reactions include various amines, nitriles, and thiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its psychoactive properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The exact pathways and targets would depend on the specific structure and functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile is unique due to its specific structural features, such as the imidazo ring and the thioxo group, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Properties
CAS No. |
257891-67-1 |
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Molecular Formula |
C17H20N4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
11-methyl-10-(3-methylbut-2-enyl)-2-sulfanylidene-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-7-carbonitrile |
InChI |
InChI=1S/C17H20N4S/c1-11(2)6-7-20-10-14-13(8-18)4-5-15-16(14)21(9-12(20)3)17(22)19-15/h4-6,12H,7,9-10H2,1-3H3,(H,19,22) |
InChI Key |
MMACPMQCCGUQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)C#N)NC2=S |
Origin of Product |
United States |
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